molecular formula C14H12N2O2S B2563786 N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide CAS No. 1351616-72-2

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide

Cat. No.: B2563786
CAS No.: 1351616-72-2
M. Wt: 272.32
InChI Key: PDYSGQZVGHADSD-UHFFFAOYSA-N
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Description

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide is a chemical compound designed for research applications, particularly in the field of medicinal chemistry. The 1,2,3,4-tetrahydroisoquinoline scaffold is a recognized privileged structure in drug discovery, known for its versatility and presence in compounds with a broad spectrum of biological activities . This specific carboxamide derivative is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound in various early-stage discovery efforts. The tetrahydroisoquinoline core is a intermediate flexibility scaffold that has been successfully explored in the design of potent enzyme inhibitors, such as direct inhibitors of coagulation Factor Xa (FXa) for anticoagulant therapy . Furthermore, similar structural frameworks have shown promise in other therapeutic areas, including the development of antimalarial agents and modulators of central nervous system targets . The incorporation of the thiophene carboxamide moiety is a common strategy in medicinal chemistry to fine-tune properties like potency and selectivity. This product is offered to support scientific investigation, and researchers are responsible for verifying its suitability for their specific projects.

Properties

IUPAC Name

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c17-13(10-4-6-19-8-10)16-11-2-1-9-3-5-15-14(18)12(9)7-11/h1-2,4,6-8H,3,5H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYSGQZVGHADSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide typically involves the reaction of homophthalic anhydride with imines, allowing for the closure of the isoquinoline ring in one step. This method also introduces desired pharmacophore groups at specific positions, making it a versatile approach for synthesizing various derivatives . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the ring closure and subsequent transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale solution-phase parallel synthesis (SPPS) techniques. These methods allow for the efficient and high-yield production of the compound by optimizing reaction conditions and using automated systems to handle multiple reactions simultaneously .

Chemical Reactions Analysis

Types of Reactions

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities depending on the nature and position of the substituents .

Mechanism of Action

The mechanism of action of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

The tetrahydroisoquinolinone scaffold distinguishes this compound from closely related dihydroquinoline derivatives, such as N-(4-oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides described in J. Med. Chem. (2007) . Key differences include:

  • Ring Saturation: The tetrahydroisoquinolinone system introduces a fully saturated six-membered ring fused to an aromatic benzene, enhancing conformational rigidity compared to the partially unsaturated dihydroquinoline core.
  • Substituent Positioning: The ketone group at position 1 in the tetrahydroisoquinolinone may influence hydrogen-bond acceptor capacity, whereas dihydroquinoline analogs position the ketone at C3.
Table 1: Core Heterocycle Comparison
Feature Tetrahydroisoquinolinone Derivative Dihydroquinoline Analog (e.g., Compound 38–40 )
Core Structure Benzene fused to saturated N-heterocycle Partially unsaturated N-heterocycle
Ketone Position 1-position 4-position
Rigidity High (fused bicyclic system) Moderate (planar dihydroquinoline)
Synthetic Accessibility Moderate High (established protocols )

Carboxamide Substituent Variations

The thiophene-3-carboxamide group in the target compound contrasts with aryl-carboxamide substituents (e.g., phenyl, naphthyl) in analogs. Key distinctions:

  • Metabolic Stability : Thiophene rings are susceptible to oxidative metabolism (e.g., sulfoxidation), which may reduce half-life compared to phenyl groups .
Table 2: Carboxamide Substituent Comparison
Parameter Thiophene-3-carboxamide Aryl-carboxamide (e.g., Compound 38–40 )
Lipophilicity (LogP) Moderate (estimated ~2.5) Higher (e.g., phenyl: ~3.0)
Metabolic Susceptibility High (sulfur oxidation) Lower (C-H oxidation dominant)
π-Stacking Potential Enhanced (sulfur lone pairs) Dependent on aryl substituent

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